molecular formula C10H18O2S B14626946 2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate CAS No. 58945-04-3

2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate

Cat. No.: B14626946
CAS No.: 58945-04-3
M. Wt: 202.32 g/mol
InChI Key: VNUFFOMMXXDVQT-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate is an organic compound that features a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of tert-butylthiol with an appropriate alkylating agent to form the tert-butylsulfanyl group. This intermediate can then be reacted with 2-methylprop-2-enoic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the tert-butylsulfanyl group can undergo oxidation or substitution, leading to changes in the compound’s activity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butylsulfanyl)ethyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58945-04-3

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

2-tert-butylsulfanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2S/c1-8(2)9(11)12-6-7-13-10(3,4)5/h1,6-7H2,2-5H3

InChI Key

VNUFFOMMXXDVQT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCSC(C)(C)C

Origin of Product

United States

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